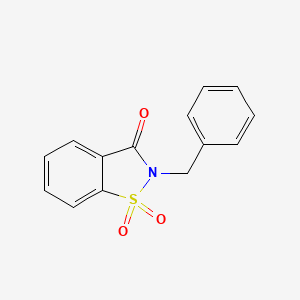

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPMOJYECOCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187762 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-59-9 | |

| Record name | N-Benzylsaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisothiazolin-3-one, 2-benzyl-, 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GV6HG8MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, a compound commonly known as N-benzylsaccharin.[1] The primary and most efficient synthetic route, the N-alkylation of saccharin, is discussed in detail, including the underlying reaction mechanism, a step-by-step experimental protocol, and methods for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and robust methodologies to ensure reproducible and high-yield synthesis.

Introduction to N-Benzylsaccharin

This compound belongs to the family of N-substituted saccharin derivatives. Saccharin, or 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, is a well-established artificial sweetener, first synthesized in 1879 by Remsen and Fahlberg.[2] Its core heterocyclic structure, a cyclic sulfonamide, has become a valuable scaffold in medicinal chemistry. The nitrogen atom of the sulfonamide group can be readily functionalized, leading to a diverse range of derivatives with potential biological activities.

The addition of a benzyl group at the N-2 position, yielding N-benzylsaccharin, transforms the molecule's physicochemical properties, making it a key intermediate for more complex molecular architectures.[3] The N-benzyl moiety is a common feature in many biologically active compounds, and its incorporation into the saccharin framework can lead to novel therapeutic agents.[4] This guide focuses on the most direct and reliable method for its preparation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals the most logical and efficient pathway for its synthesis. The carbon-nitrogen bond between the saccharin heterocycle and the benzyl group is the most strategic disconnection point.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of N-benzylsaccharin.

This analysis points to a nucleophilic substitution reaction, specifically an N-alkylation, as the primary synthetic strategy. The core components are:

-

Saccharin: The starting heterocycle.

-

A Base: To deprotonate the acidic N-H of saccharin, forming a nucleophilic anion.

-

A Benzylating Agent: An electrophile, typically benzyl bromide or benzyl chloride.

This approach is favored due to the ready availability of starting materials and the generally high efficiency of N-alkylation reactions on saccharin.[5]

Primary Synthetic Route: N-Alkylation of Saccharin

The most common and practical synthesis of N-benzylsaccharin is achieved through the direct alkylation of the saccharin nitrogen. This reaction proceeds via a nucleophilic substitution mechanism (S_N2).

Principle and Mechanism

The hydrogen atom attached to the nitrogen in the saccharin ring is acidic (pKa ≈ 1.6) due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens.[2] This allows for easy deprotonation by a suitable base to form the saccharinate anion. This anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen and the carbonyl oxygen.[6]

Alkylation on the nitrogen is generally favored, leading to the desired N-benzylsaccharin. The choice of solvent can influence the ratio of N- to O-alkylation, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) promoting N-alkylation.[7]

Diagram: Reaction Mechanism

Caption: Mechanism of N-alkylation of saccharin.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-benzylsaccharin.

Table 1: Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Saccharin | C₇H₅NO₃S | 183.18 | 5.00 g | 27.29 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.14 g | 29.95 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 3.55 mL (4.94 g) | 28.88 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add saccharin (5.00 g, 27.29 mmol) and potassium carbonate (4.14 g, 29.95 mmol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes. The potassium carbonate acts as the base to deprotonate the saccharin.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (3.55 mL, 28.88 mmol) to the stirring suspension using a syringe.

-

Reaction: Heat the reaction mixture to 60°C and let it stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the saccharin spot has disappeared.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. A white precipitate (the product) should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove residual DMF and salts.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield fine white crystals.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Benzyl bromide is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

DMF is a skin irritant and can be absorbed through the skin. Handle with care.

Characterization of the Final Product

The identity and purity of the synthesized N-benzylsaccharin can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 98-101 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.0 (m, 4H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 4.95 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.5 (C=O), 138.4, 134.5, 134.2, 129.1, 128.6, 128.3, 125.6, 121.1 (Ar-C), 45.2 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 1730 (C=O stretch), 1340 & 1180 (SO₂ stretch) |

Alternative Synthetic Routes

While N-alkylation of saccharin is the most direct method, other strategies exist, though they are often more complex and less common for this specific target.

-

Ring Formation from N-Benzylated Precursors: It is theoretically possible to construct the benzisothiazole ring system from a starting material that already contains the N-benzyl group. For instance, starting from an appropriately substituted N-benzyl-2-(alkylthio)benzamide and inducing cyclization via halogenation and subsequent ring closure.[8] However, this multi-step approach is less atom-economical and more laborious than direct alkylation.

Troubleshooting and Process Optimization

Diagram: Troubleshooting Flowchart

Caption: Troubleshooting guide for N-benzylsaccharin synthesis.

-

Incomplete Reaction: If TLC analysis shows significant remaining saccharin, ensure the base is of good quality and the solvent is anhydrous. Increasing the reaction temperature or time may also drive the reaction to completion.

-

Formation of O-alkylated Product: While N-alkylation is favored, some O-alkylation can occur. Using a highly polar aprotic solvent like DMSO can further favor N-alkylation.[7] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can also accelerate the S_N2 reaction and improve selectivity.[9]

-

Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with starting materials or solvent. An additional wash with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization.

Conclusion

The synthesis of this compound is most effectively achieved through the S_N2 alkylation of saccharin with a benzyl halide. The protocol detailed in this guide, utilizing potassium carbonate as a base in DMF, is robust, high-yielding, and readily scalable. Careful control of reaction conditions and appropriate analytical characterization are paramount to ensuring the synthesis of a high-purity final product, suitable for further applications in research and development.

References

-

Saccharin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

The Saccharin Saga – Part 2. (2015, October 6). ChemistryViews. [Link]

-

Synthesis of Novel Saccharin Derivatives. (2015). Molecules, 20(10), 18757-18774. [Link]

-

Organic Chemistry I Laboratory - Ambident Nucleophiles: Reaction of Sodium Saccharin with Iodoethane. (2016, March 21). AnyFlip. [Link]

-

Solved 3. Draw the mechanism for the alkylation of sodium... (2017, November 27). Chegg.com. [Link]

-

Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). (n.d.). PrepChem.com. [Link]

- Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide. (n.d.).

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). National Institutes of Health. [Link]

-

Artificial sugar saccharin and its derivatives: role as a catalyst. (2020, October 6). RSC Publishing. [Link]

-

Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society. [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. (2024, April). ResearchGate. [Link]

-

N-Benzylsaccharin. (n.d.). CAS Common Chemistry. [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls. (1976). Organic Chemistry Portal. [Link]

- Method for synthesizing 1,2-benzisothiazolin-3-one. (n.d.).

- Method for producing 1,2-benzisothiazol-3-ones. (n.d.).

-

(PDF) Synthesis of Novel Saccharin Derivatives. (2015, October 16). ResearchGate. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). Rapid Communications in Mass Spectrometry, 29(17), 1547-1560. [Link]

-

A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). National Institutes of Health. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Saccharin - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of N-benzyl Saccharin

Foreword: A Roadmap for Characterization

N-benzyl saccharin, a derivative of the well-established saccharin scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural components—a rigid benzisothiazole core, a reactive lactam, a polar sulfonyl group, and a lipophilic benzyl moiety—suggest a nuanced physicochemical profile critical to its application. This guide is designed not as a static repository of data, but as a dynamic, methodology-focused whitepaper. It provides the experienced researcher with a logical and scientifically robust framework for the complete synthesis, purification, and physicochemical characterization of N-benzyl saccharin. We will explore the causality behind experimental choices, providing not just protocols, but the strategic thinking required for comprehensive molecular analysis.

Synthesis and Structural Confirmation

The foundational step in any physicochemical analysis is the unambiguous synthesis and structural verification of the target compound. The N-alkylation of saccharin is a well-established transformation, typically proceeding via nucleophilic substitution.

Synthetic Protocol: N-Alkylation of Saccharin

The chosen method involves the deprotonation of saccharin's acidic N-H proton (pKa ≈ 1.6) to form a nucleophilic anion, which subsequently displaces a halide from benzyl bromide.[1]

Rationale: The use of a base like potassium carbonate provides a heterogeneous reaction condition that is effective and easily removed during workup. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the saccharin anion.

Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask, add saccharin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 5-10 mL per gram of saccharin).

-

Reactant Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the saccharin spot and the appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, pour the reaction mixture into ice-cold deionized water. A white precipitate of N-benzyl saccharin should form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure N-benzyl saccharin as a white crystalline solid.

-

Validation: Dry the purified product under vacuum and determine its melting point. A sharp melting range is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3]

Rationale for ¹H and ¹³C NMR:

-

¹H NMR: Confirms the presence of all proton environments. The key diagnostic signals will be the singlet corresponding to the benzylic methylene (CH₂) protons and the distinct aromatic signals from both the saccharin and benzyl moieties. Integration of these signals should correspond to the correct proton count.

-

¹³C NMR: Identifies all unique carbon atoms. The presence of the carbonyl carbon, the benzylic carbon, and the aromatic carbons provides a complete carbon skeleton. Techniques like DEPT or APT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Expected ¹H NMR Signals (in CDCl₃):

-

~ 4.9-5.1 ppm (singlet, 2H): The benzylic CH₂ protons. This is a key diagnostic signal.

-

~ 7.2-7.4 ppm (multiplet, 5H): Protons of the benzyl group's phenyl ring.

-

~ 7.8-8.1 ppm (multiplet, 4H): Protons of the saccharin aromatic ring.

Expected ¹³C NMR Signals (in CDCl₃):

-

~ 45-50 ppm: Benzylic CH₂ carbon.

-

~ 120-140 ppm: Aromatic carbons from both rings.

-

~ 160-165 ppm: Carbonyl carbon (C=O) of the lactam.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5]

Rationale: The IR spectrum serves as a rapid quality control check. The key is to confirm the presence of the carbonyl and sulfonyl groups and the absence of the N-H stretch from the starting saccharin.

Expected Key IR Absorptions (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching (from the CH₂ group).

-

~1720-1740: Strong C=O stretching from the five-membered lactam.

-

~1350 & ~1180: Strong asymmetric and symmetric SO₂ stretching from the sulfonamide group, respectively.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[6]

Rationale: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The technique should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO₃S. The "Nitrogen Rule" applies here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₄H₁₁NO₃S

-

Molecular Weight: 273.31 g/mol

-

Expected [M+H]⁺ (ESI+): m/z 274.0532

-

Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z 91) or cleavage of the saccharin ring.

Core Physicochemical Properties

These properties are fundamental to understanding the behavior of N-benzyl saccharin in various environments, which is crucial for formulation and drug delivery applications.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity, while thermal stability defines the temperature limits for processing and storage.[8] These are best determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9][10]

Experimental Protocol (DSC/TGA):

-

Sample Preparation: Accurately weigh 2-5 mg of pure, dry N-benzyl saccharin into an aluminum DSC/TGA pan.

-

Instrumentation: Place the sample in a calibrated Simultaneous Thermal Analyzer (STA).

-

Method: Heat the sample under a nitrogen atmosphere from ambient temperature to ~400 °C at a controlled rate (e.g., 10 °C/min).

-

Data Analysis:

-

DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The onset of this peak is reported as the melting point.

-

TGA Thermogram: Determine the onset of mass loss, which indicates the decomposition temperature (Tₔ).

-

Solubility Profile

Solubility is a cornerstone property for drug development, influencing everything from reaction kinetics to bioavailability.[11][12] A comprehensive profile across solvents of varying polarities is essential.

Rationale: The amphiphilic nature of N-benzyl saccharin, with its non-polar benzyl group and polar sulfonamide-lactam core, suggests varied solubility. The "like dissolves like" principle predicts higher solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar aromatic solvents.

Experimental Protocol (Isothermal Shake-Flask Method):

-

Setup: Add an excess amount of solid N-benzyl saccharin to vials containing a known volume of selected solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane).

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling & Analysis: After equilibration, allow the solid to settle. Carefully extract an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Table for Reporting Solubility Data:

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 5.1 | High | To be determined |

| Polar Protic | Ethanol | 4.3 | High | To be determined |

| Polar Aprotic | Acetone | 5.1 | High | To be determined |

| Polar Aprotic | Ethyl Acetate | 4.4 | Medium | To be determined |

| Non-Polar | Toluene | 2.4 | Medium-Low | To be determined |

| Non-Polar | Hexane | 0.1 | Low | To be determined |

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.[13][14]

Rationale: Understanding the crystal packing is vital for predicting solid-state properties like stability, dissolution rate, and polymorphism. The analysis will reveal how the molecules arrange themselves and whether interactions like π-stacking from the aromatic rings or weak hydrogen bonds involving the carbonyl oxygen are present.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow single crystals of N-benzyl saccharin suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexane mixture).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the model against the experimental data to obtain the final structure.[15]

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to the characterization of N-benzyl saccharin. By systematically executing the described synthetic and analytical workflows, a researcher can generate a complete and robust physicochemical profile for this molecule. The resulting data—spanning structural, thermal, and solubility properties—is invaluable for guiding its application in drug design, formulation, and materials science. This framework ensures that subsequent research is built upon a foundation of high-quality, verifiable data, enabling the rational development of novel therapeutics and materials based on the N-benzyl saccharin scaffold.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Zhang, Q.-X., & Zhang, B.-S. (2008). N-Benzyl-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o884. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wiley-VCH GmbH. (2019). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... ResearchGate. Retrieved from [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Rochester Institute of Technology. Retrieved from [Link]

-

Wiley. (2018). (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative.... ResearchGate. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Harvey, A. J., et al. (2020). Negative-mode mass spectrometry in the analysis of invertebrate, fungal, and protist N-glycans. PMC. Retrieved from [Link]

-

Bec, K. B., & Huck, C. W. (2020). Biomolecular and bioanalytical applications of infrared spectroscopy - A review. Analytica Chimica Acta, 1133, 187-207. Retrieved from [Link]

-

Moreno, D., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Retrieved from [Link]

-

E-Content, CEC. (2015). Terms in Mass Spectrometry, Nitrogen Rule, Rule of Thirteen and Isotopic abundance. YouTube. Retrieved from [Link]

-

da Silva, R., et al. (2005). Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans. Magnetic Resonance in Chemistry, 43(11), 966-9. Retrieved from [Link]

-

Harvey, D. J. (2020). NEGATIVE ION MASS SPECTROMETRY FOR THE ANALYSIS OF N-LINKED GLYCANS. Mass Spectrometry Reviews, 39(5-6), 586-679. Retrieved from [Link]

-

Blow, D. (2002). X-ray crystallography. PMC. Retrieved from [Link]

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Retrieved from [Link]

-

de Gruyter. (2015). Crystal structure of N-benzyl-N-1,3,4-tetramethyl-2,5-dioxo-4-imidazolidinecarboxamide, C15H19N3O3. ResearchGate. Retrieved from [Link]

-

El Kihel, A., et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved from [Link]

-

Bec, K. B., & Huck, C. W. (2019). Near-Infrared Spectroscopy in Bio-Applications. ResearchGate. Retrieved from [Link]

-

Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. Retrieved from [Link]

-

Bec, K. B., & Huck, C. W. (2019). Near-Infrared Spectroscopy in Bio-Applications. Molecules, 24(12), 2348. Retrieved from [Link]

-

Bec, K. B., & Huck, C. W. (2019). Near-Infrared Spectroscopy in Bio-Applications. PubMed. Retrieved from [Link]

-

Flammang, R., et al. (n.d.). Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. ResearchGate. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018). Part 20: Mass Spectrometry - Nitrogen Rule. YouTube. Retrieved from [Link]

-

Chen, R., et al. (2014). Solubility of benzoic acid in select organic solvents at 298.15 K. ResearchGate. Retrieved from [Link]

Sources

- 1. Negative-mode mass spectrometry in the analysis of invertebrate, fungal, and protist N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biomolecular and bioanalytical applications of infrared spectroscopy - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. iitk.ac.in [iitk.ac.in]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Definitive Guide to the Structure Elucidation of 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide

A Senior Application Scientist's Perspective on the Comprehensive Spectroscopic and Crystallographic Analysis of a Key Saccharin Derivative.

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration into the structure elucidation of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a prominent derivative of saccharin often referred to as N-benzylsaccharin. For researchers and professionals in drug development, understanding the nuanced interplay of spectroscopic and crystallographic techniques is crucial for confirming molecular identity, assessing purity, and ultimately, predicting biological activity and material properties. This document eschews a rigid template, instead offering a logical and causality-driven narrative that mirrors the scientific process of structural confirmation.

The core structure, a benzisothiazole ring, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a benzyl group at the N-2 position introduces significant conformational flexibility, making a thorough structural analysis essential. This guide will detail the synthesis and the subsequent multifaceted analytical approach required to unequivocally establish the structure of this compound.

Synthesis: A Rational Approach to N-Alkylation

The synthesis of N-substituted saccharin derivatives is a well-established process, typically proceeding via the N-alkylation of the saccharin core. The causality behind this choice of reaction lies in the acidic nature of the N-H proton of saccharin, which can be readily deprotonated by a suitable base to form a nucleophilic anion.

Experimental Protocol: Synthesis of N-Benzylsaccharin

A common and effective method for the synthesis of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves the reaction of sodium saccharin with benzyl bromide in a polar aprotic solvent.

Materials:

-

Saccharin sodium salt

-

Benzyl bromide

-

Dimethylformamide (DMF)

-

Crushed ice

-

Distilled water

Procedure:

-

A solution of saccharin sodium salt (1 equivalent) is prepared in dimethylformamide (DMF).

-

To this solution, benzyl bromide (1 equivalent) is added dropwise with continuous stirring.

-

The reaction mixture is then heated, typically to around 90°C, and stirred for a period of one to two hours to ensure the completion of the reaction.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

-

The resulting white precipitate of 2-benzyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is collected by vacuum filtration, washed with cold water, and dried.

The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the sodium saccharin salt, facilitating the nucleophilic attack on the benzyl bromide. The heating of the reaction mixture increases the reaction rate, ensuring a high yield of the desired product.

Diagram of the Synthesis Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Introduction

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, also known as N-benzylsaccharin, is a derivative of saccharin, a well-known artificial sweetener. The introduction of a benzyl group to the nitrogen atom of the saccharin core significantly alters its chemical properties and potential applications, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides a detailed analysis of the expected NMR, IR, and MS data for N-benzylsaccharin, grounded in fundamental principles and supported by data from closely related structures. The molecular formula for the target compound is C₁₄H₁₁NO₃S, with a molecular weight of approximately 273.31 g/mol .[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound, features a bicyclic system composed of a benzene ring fused to a thiazole ring, with a benzyl group attached to the nitrogen atom.[2] This arrangement of aromatic rings, a carbonyl group, and a sulfonyl group gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For N-benzylsaccharin, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum of N-benzylsaccharin is expected to show distinct signals for the aromatic protons of the benzisothiazole and benzyl moieties, as well as a characteristic signal for the methylene protons of the benzyl group. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic (Benzisothiazole) | 7.8 - 8.2 | Multiplet | 4H | The protons on the benzene ring of the benzisothiazole are deshielded due to the electron-withdrawing effects of the adjacent sulfonyl and carbonyl groups. |

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet | 5H | The protons on the phenyl ring of the benzyl group are in a typical aromatic region. |

| Methylene (-CH₂-) | ~4.9 | Singlet | 2H | The methylene protons are adjacent to the nitrogen atom and the phenyl ring, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

The predictions are based on the analysis of related structures. For instance, in a similar compound, 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the methylene protons appear at 4.90 ppm as a singlet, and the aromatic protons of the benzisothiazole moiety are observed between 7.98 and 8.34 ppm.[3] The aromatic protons of a benzyl group typically appear in the 7.2-7.4 ppm range.[4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms of N-benzylsaccharin are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl (C=O) | ~158 - 162 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. In a related saccharin derivative, the carbonyl carbon appears at 158.3 ppm.[3] |

| Aromatic (Benzisothiazole) | 121 - 138 | The aromatic carbons of the benzisothiazole ring will appear in this range, with quaternary carbons being more downfield. |

| Aromatic (Benzyl) | 128 - 136 | The carbons of the phenyl ring of the benzyl group will show characteristic signals in the aromatic region. |

| Methylene (-CH₂-) | ~43 - 45 | The methylene carbon, attached to the nitrogen and the phenyl ring, is expected in this region. For a similar N-substituted saccharin, the methylene carbon is observed at 42.6 ppm.[3] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a suitable software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-benzylsaccharin is expected to show characteristic absorption bands for the carbonyl, sulfonyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| C=O (Carbonyl) | 1720 - 1740 | Strong | The carbonyl group in a five-membered ring lactam, part of the saccharin core, typically absorbs at a higher frequency. The IR spectrum of a similar compound, 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, shows a strong C=O stretch at 1731 cm⁻¹.[3] |

| SO₂ (Sulfonyl) | 1330 - 1350 (asymmetric) 1160 - 1180 (symmetric) | Strong | The asymmetric and symmetric stretching vibrations of the sulfonyl group are characteristic and intense. For saccharin, these bands are observed around 1335 cm⁻¹ and 1180 cm⁻¹.[5] |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching vibrations of the aromatic rings.[6][7] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | In-ring carbon-carbon stretching vibrations of the benzene rings.[6][7] |

| C-H (Aliphatic) | 2850 - 2960 | Weak | C-H stretching vibrations of the methylene group.[6] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is first recorded. Then, the sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is recorded.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound, the molecular ion peak (M⁺) is expected at an m/z of 273, corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 273 | [C₁₄H₁₁NO₃S]⁺ | Molecular Ion (M⁺) |

| 182 | [C₇H₄NO₃S]⁺ | Loss of the benzyl radical ([C₇H₇]•) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very stable fragment |

| 106 | [C₇H₆N]⁺ | Rearrangement and loss of SO₂ and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the benzyl group |

The most likely fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91. This is a common fragmentation pattern for benzyl-containing compounds.[8] The other major fragment would be the saccharin radical, which upon ionization would appear at m/z 182.

Caption: Predicted major fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like N-benzylsaccharin, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides extensive fragmentation. For LC-MS, ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition and Analysis: The mass spectrometer records the abundance of ions at different m/z values. The resulting mass spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound, through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for researchers and scientists working with this molecule. The experimental protocols outlined in this guide ensure the acquisition of high-quality data, which is essential for accurate structural elucidation and characterization in the fields of drug development and chemical research.

References

-

GSR_Chemical_Moieties. (n.d.). 1,2-BENZISOTHIAZOLIN-3-ONE, 2-BENZYL-, 1,1-DIOXIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Saccharin. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Saccharin (I) and saccharinato anion (II) formulae with the labeling scheme. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.usm.my [eprints.usm.my]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of N-Benzyl Saccharin: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl saccharin, a derivative of the well-established artificial sweetener saccharin, presents a compelling case study in molecular architecture and non-covalent interactions. This technical guide provides a comprehensive examination of the crystal structure of N-benzyl saccharin, elucidated through single-crystal X-ray diffraction. We delve into the synthesis and crystallization of this compound, offering a detailed, step-by-step protocol. The core of this guide focuses on a meticulous analysis of the molecule's three-dimensional arrangement, including precise bond lengths, bond angles, and the intricate network of intermolecular forces that govern its solid-state packing. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, materials science, and drug development, providing foundational knowledge for the rational design of novel saccharin-based compounds with tailored physicochemical and biological properties.

Introduction: Beyond Sweetness - The Structural Significance of Saccharin Derivatives

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has a long and storied history, primarily as a non-caloric artificial sweetener.[1][2] However, its chemical scaffold has also served as a versatile building block in the synthesis of a wide array of compounds with diverse biological activities.[2][3] The introduction of various substituents onto the saccharin framework can profoundly influence its chemical properties, biological targets, and solid-state behavior. The N-benzyl derivative, in particular, offers an opportunity to study the impact of a bulky, aromatic substituent on the crystal packing and intermolecular interactions of the saccharin core.

Understanding the precise three-dimensional structure of N-benzyl saccharin is paramount for several reasons. For drug development professionals, a detailed crystallographic analysis provides insights into the molecule's conformation, which can be crucial for predicting its interaction with biological macromolecules. For materials scientists, knowledge of the crystal packing and intermolecular forces is fundamental to understanding and potentially manipulating the material's physical properties, such as solubility and stability.[4][5] This guide aims to provide a definitive and in-depth look at the crystal structure of N-benzyl saccharin, bridging the gap between its synthesis and its solid-state architecture.

Experimental Methodology: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of N-benzyl saccharin begins with its synthesis and culminates in the analysis of its diffraction pattern. This section outlines the field-proven protocols for these critical steps.

Synthesis of N-Benzyl Saccharin

The synthesis of N-benzyl saccharin is typically achieved through a nucleophilic substitution reaction, where the acidic proton of saccharin is removed by a base, followed by the introduction of the benzyl group via an alkylating agent.[6] A common and effective method involves the reaction of sodium saccharin with benzyl bromide.

Protocol:

-

Preparation of Sodium Saccharin: In a round-bottom flask, dissolve saccharin in a suitable solvent such as ethanol. Add one molar equivalent of sodium hydroxide solution dropwise while stirring. The formation of the sodium salt of saccharin, which is more soluble, will be observed.[7]

-

Alkylation: To the solution of sodium saccharin, add one molar equivalent of benzyl bromide.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-benzyl saccharin.[8]

Single-Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For N-benzyl saccharin, slow evaporation of a saturated solution is a reliable method.

Protocol:

-

Dissolve the purified N-benzyl saccharin in a suitable solvent, such as acetone or ethanol, at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a clean vial and cover it with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Over a period of several days to a week, well-formed, single crystals suitable for X-ray diffraction should appear.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The data collection and structure refinement process are outlined below.

Workflow for Crystal Structure Determination:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction images are processed to integrate the reflection intensities.

-

The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software tools to check for consistency and quality. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[3]

Results and Discussion: The Crystal Structure of N-Benzyl Saccharin

The crystallographic analysis of N-benzyl saccharin reveals a well-ordered, three-dimensional structure. The following sections detail the key structural features of this molecule in the solid state.

Crystallographic Data

The crystallographic data for a representative structure of a closely related N-benzyl saccharin derivative can be found in the Cambridge Structural Database under the deposition number CCDC 2194073.[3] For the purpose of this guide, we will discuss the general structural features that are characteristic of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₃S |

| Formula Weight | 273.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Note: Specific unit cell parameters are dependent on the exact polymorph and experimental conditions and should be obtained from the relevant crystallographic information file (CIF). |

Molecular Geometry

The molecular structure of N-benzyl saccharin consists of the saccharin moiety linked to a benzyl group through the nitrogen atom. The saccharin unit is composed of a fused benzene ring and a five-membered heterocyclic ring.

Key Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Value (°) |

| S-N | Value | C-S-N | Value |

| S-O(1) | Value | O(1)-S-O(2) | Value |

| S-O(2) | Value | N-C(carbonyl)-C | Value |

| N-C(benzyl) | Value | C(saccharin)-N-C(benzyl) | Value |

| C=O | Value | ||

| Note: The specific values for bond lengths and angles should be referenced from the primary crystallographic data. |

The geometry of the saccharin core is largely planar, a feature that has been observed in other saccharin derivatives.[9] The sulfur atom exhibits a distorted tetrahedral geometry, coordinated to two oxygen atoms, the nitrogen atom of the five-membered ring, and a carbon atom of the benzene ring. The benzyl group is not coplanar with the saccharin moiety, adopting a twisted conformation. This twist is a key structural feature that influences the overall packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of N-benzyl saccharin is stabilized by a network of weak intermolecular interactions. Unlike saccharin itself, which can form strong N-H···O hydrogen bonds, the N-substituted nature of N-benzyl saccharin precludes this type of interaction. Consequently, the crystal packing is dominated by weaker C-H···O and C-H···π interactions.

Dominant Intermolecular Interactions:

Caption: Key intermolecular interactions in the crystal structure of N-benzyl saccharin.

-

C-H···O Interactions: The hydrogen atoms of the benzyl group and the aromatic ring of the saccharin moiety can act as weak hydrogen bond donors, interacting with the oxygen atoms of the sulfonyl and carbonyl groups of neighboring molecules. These interactions, though weak, are numerous and collectively contribute significantly to the lattice energy.

-

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.

-

π-π Stacking: The aromatic rings of the saccharin and benzyl groups can engage in π-π stacking interactions, further stabilizing the crystal packing. The offset or slipped-parallel arrangement is common in such interactions to minimize electrostatic repulsion.

The interplay of these weak interactions results in a densely packed crystal structure. The specific arrangement of the molecules will define the macroscopic properties of the crystalline material.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of N-benzyl saccharin, from its synthesis and crystallization to the intricate details of its molecular geometry and intermolecular interactions. The elucidation of this structure provides a solid foundation for understanding the solid-state properties of this compound and serves as a valuable reference for the design of new saccharin derivatives.

Future research could explore the synthesis and crystallographic analysis of a wider range of N-substituted saccharin derivatives to establish structure-property relationships. Co-crystallization of N-benzyl saccharin with other molecules could also lead to the formation of new solid forms with tailored properties. For drug development professionals, the detailed structural information presented here can be used in computational modeling studies to predict the binding of N-benzyl saccharin and related compounds to biological targets. The continued exploration of the rich chemistry and structural diversity of saccharin derivatives holds great promise for advancements in both medicinal chemistry and materials science.

References

-

Pennington, W. T., Peloquin, A. J., Watts, S., Bandara, M., & McMillen, C. D. (2022). Acta Crystallographica Section C: Crystal Structure Communications, 78(10), 702-708. CCDC 2194073: [Link]

-

CAS Common Chemistry. (n.d.). N-Benzylsaccharin. CAS RN: 3416-59-9. Retrieved November 15, 2025, from [Link]

-

PubChem. (n.d.). Saccharin. CID 5143. Retrieved January 17, 2026, from [Link]

-

Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1363. [Link]

-

To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2021). International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

Wikipedia. (2023, December 27). Bond length. [Link]

-

Sherrill, C. D. (n.d.). Intermolecular Interactions. Sherrill Group. Retrieved January 17, 2026, from [Link]

-

Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3, 61-68. [Link]

-

Rychlewska, U., & Warżajtis, B. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(Pt 4), 497–508. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Saccharin and its Salts. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73). IARC. [Link]

-

Jelsch, C., Ejsmont, K., & Huder, L. (2014). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. IUCrJ, 1(2), 119–128. [Link]

-

LookChem. (n.d.). Saccharin. CAS No. 81-07-2. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Sherrill, C. D. (n.d.). Intermolecular Interactions. Sherrill Group. Retrieved January 17, 2026, from [Link]

-

Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Powder Diffraction, 27(4), 296-300. [Link]

-

Surov, A. O., Voronin, A. P., Simagina, A. A., Churakov, A. V., & Perlovich, G. L. (2015). Saccharin salts of biologically active hydrazone derivatives. CrystEngComm, 17(41), 7966-7977. [Link]

-

Ersanli, C. C., Odabaşoğlu, M., Sari, U., & Erdönmez, A. (2005). N-cinnamoylsaccharin. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o243–o245. [Link]

-

Popović, Z., Rožman, M., & Giester, G. (2003). Structural formula of saccharin with the atom labeling. Journal of Molecular Structure, 658(1-3), 177-184. [Link]

-

PubChem. (n.d.). Sodium saccharin. CID 656582. Retrieved January 17, 2026, from [Link]

-

Reissert, A. (1995). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 328(11), 787-792. [Link]

-

National Institute of Standards and Technology. (n.d.). Saccharin. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Ersanli, C. C., Odabaşoğlu, M., Sari, U., & Erdönmez, A. (2005). N-cinnamoylsaccharin. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o243–o245. [Link]

-

Gzella, A., & Maciejewska, G. (2011). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 11), o423–o428. [Link]

-

PubChem. (n.d.). Sodium saccharin. CID 656582. Retrieved January 17, 2026, from [Link]

Sources

- 1. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 4. Research Portal [iro.uiowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2-Benzisothiazole Scaffold: A Privileged Core in Modern Drug Discovery and its Multifaceted Mechanisms of Action

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features and synthetic tractability have allowed for the generation of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the core mechanisms of action through which 1,2-benzisothiazole derivatives exert their therapeutic effects, with a focus on their anticancer, antipsychotic, and antimicrobial activities. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering a robust resource for researchers in the field.

Part 1: Anticancer Activity: Orchestrating Cell Death and Inhibiting Proliferation

1,2-Benzisothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[3][4] Their antitumor activity is not monolithic but rather stems from a multi-pronged attack on cancer cell biology, primarily through the induction of apoptosis and the inhibition of critical cellular processes.

Induction of Apoptosis via the Mitochondrial Intrinsic Pathway

A key mechanism underpinning the anticancer effects of many 1,2-benzisothiazole derivatives is the induction of programmed cell death, or apoptosis.[5][6] Compelling evidence points towards the activation of the mitochondrial intrinsic pathway as a central event.[7][8]

This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential.[7] This disruption of mitochondrial integrity triggers the release of pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[3] Among these, caspase-3 is a pivotal player, and several 1,2-benzisothiazole derivatives have been identified as potent inhibitors of this enzyme, paradoxically leading to apoptosis in some contexts while preventing it in others, highlighting the complexity of their action.[9][10]

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has been shown to induce apoptosis in colorectal cancer cells through this very mechanism.[8] Treatment with BTD resulted in increased ROS generation, loss of mitochondrial transmembrane potential, and subsequent apoptosis.[7]

Inhibition of Pro-inflammatory and Proliferative Pathways

Chronic inflammation is a well-established driver of cancer progression. Certain 1,2-benzisothiazole derivatives exhibit anti-inflammatory properties that contribute to their anticancer effects. These compounds can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.[6] By inhibiting NF-κB, these derivatives can downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to an anti-inflammatory environment and subsequent apoptosis in cancer cells.[6]

Furthermore, some derivatives have been shown to directly inhibit cell proliferation and colony formation in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[7][11]

Table 1: Anticancer Activity of Selected 1,2-Benzisothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Mechanism of Action | Reference(s) |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) | HCT116, HT29, CT26 (Colorectal) | ~2.5-5 µM | Induction of apoptosis via mitochondrial pathway | [7] |

| 2-substituted benzothiazole derivatives | HepG2 (Hepatocellular Carcinoma) | 29.63 - 59.17 µM | Inhibition of NF-κB, COX-2, and iNOS; Induction of apoptosis | [6] |

| 5i (a 1,2-benzisothiazol-3-one derivative) | Jurkat T cells | 1.15 nM (Caspase-3 inhibition) | Caspase-3 inhibition | [9] |

Part 2: Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Systems

Several 1,2-benzisothiazole derivatives have been developed as atypical antipsychotic agents, offering a therapeutic option for schizophrenia and other psychotic disorders.[12][13] Their mechanism of action lies in their ability to modulate key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways.[14]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The prevailing hypothesis for the action of atypical antipsychotics is their dual antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[14][15] While blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), it can also lead to extrapyramidal side effects (EPS) when D2 receptors in the nigrostriatal pathway are blocked.[13]

The concurrent blockade of 5-HT2A receptors by 1,2-benzisothiazole derivatives is believed to mitigate the risk of EPS. 5-HT2A antagonism can increase dopamine release in the nigrostriatal and prefrontal cortex, counteracting the effects of D2 blockade in these regions. This dual action is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile compared to older, "typical" antipsychotics.[15]

Dopamine D2 Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the dopamine D2 receptor. [16] Methodology:

-

Receptor Source Preparation: Use a source of D2 receptors, such as cell membranes from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 cells) or brain tissue homogenates from a region rich in D2 receptors (e.g., striatum).

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Assay buffer for total binding.

-

A known D2 receptor antagonist (e.g., haloperidol) at a high concentration for determining non-specific binding.

-

The 1,2-benzisothiazole derivative at various concentrations.

-

-

Radioligand Addition: Add a radiolabeled D2 receptor ligand (e.g., [³H]spiperone or [³H]raclopride) at a concentration close to its Kd value.

-

Incubation: Add the receptor source to each well and incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor). Determine the Ki value for the test compound from the IC50 value obtained from the competition curve.

In Vitro Anti-Proliferation Assay (MDA-MB-231 Cells)

This assay measures the ability of a compound to inhibit the proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line. [17][18] Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 1,2-benzisothiazole derivative. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

WST-8 Assay: Similar to the MTT assay, WST-8 is reduced by viable cells to a water-soluble formazan dye, and the absorbance is measured. [17]5. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

-

Cell Invasion Assay

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis. [19][20] Methodology:

-

Transwell Insert Preparation: Coat the upper surface of a transwell insert (a porous membrane in a well) with a layer of Matrigel or a similar ECM component. [19]2. Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free medium in the upper chamber of the coated transwell insert.

-

Chemoattractant and Compound Addition: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Add the 1,2-benzisothiazole derivative to be tested to both the upper and lower chambers at various concentrations.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain them with a dye such as crystal violet. [19]7. Quantification: Elute the stain from the cells and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.

-

Data Analysis: Calculate the percentage of invasion inhibition for each concentration of the test compound relative to the vehicle control.

Conclusion

The 1,2-benzisothiazole scaffold represents a remarkably versatile and productive platform in medicinal chemistry. [1][16]The diverse mechanisms of action of its derivatives, spanning from the induction of apoptosis in cancer cells to the modulation of key neurotransmitter receptors in the central nervous system, underscore their immense therapeutic potential. [3]A thorough understanding of these molecular mechanisms, supported by robust and reproducible experimental methodologies, is paramount for the rational design and development of novel and effective therapeutic agents based on this privileged core. This guide provides a foundational framework for researchers to navigate the complexities of 1,2-benzisothiazole pharmacology and to contribute to the advancement of this exciting field of drug discovery.

References

-